molecular formula C23H19NO3 B14427342 Ethyl 1-hydroxy-2,3-diphenylindolizine-8-carboxylate CAS No. 86193-96-6

Ethyl 1-hydroxy-2,3-diphenylindolizine-8-carboxylate

Cat. No.: B14427342
CAS No.: 86193-96-6
M. Wt: 357.4 g/mol
InChI Key: IVKROBSCHMXXLB-UHFFFAOYSA-N
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Description

Ethyl 1-hydroxy-2,3-diphenylindolizine-8-carboxylate is a complex organic compound belonging to the indolizine family Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-hydroxy-2,3-diphenylindolizine-8-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form indole derivatives . The specific steps for this compound may include:

    Formation of the Indole Core: Reacting phenylhydrazine with a suitable ketone in the presence of an acid catalyst.

    Functionalization: Introducing the hydroxy and carboxylate groups through subsequent reactions, such as esterification and hydroxylation.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include using high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-hydroxy-2,3-diphenylindolizine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Reduction of the carbonyl group back to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions on the aromatic rings using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 1-hydroxy-2,3-diphenylindolizine-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-hydroxy-2,3-diphenylindolizine-8-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core structure.

    Indole-2-carboxylic acid: Another indole derivative with carboxylate functionality.

Comparison:

Properties

CAS No.

86193-96-6

Molecular Formula

C23H19NO3

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 1-hydroxy-2,3-diphenylindolizine-8-carboxylate

InChI

InChI=1S/C23H19NO3/c1-2-27-23(26)18-14-9-15-24-20(17-12-7-4-8-13-17)19(22(25)21(18)24)16-10-5-3-6-11-16/h3-15,25H,2H2,1H3

InChI Key

IVKROBSCHMXXLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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